molecular formula C8H7F3N2O3 B3046057 4-AMINO-PYRIDINE-3-CARBALDEHYDE TRIFLUOROACETATE CAS No. 1187933-19-2

4-AMINO-PYRIDINE-3-CARBALDEHYDE TRIFLUOROACETATE

Cat. No.: B3046057
CAS No.: 1187933-19-2
M. Wt: 236.15
InChI Key: STBDXCULUSZTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-Pyridine-3-Carbaldehyde Trifluoroacetate is a chemical compound with the molecular formula C6H6N2O·C2HF3O2. It is also known by its synonym, 4-Aminonicotinaldehyde 2,2,2-trifluoroacetate . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The preparation of 4-Amino-Pyridine-3-Carbaldehyde Trifluoroacetate involves synthetic routes that typically include the reaction of 4-Amino-Pyridine-3-Carbaldehyde with trifluoroacetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

4-Amino-Pyridine-3-Carbaldehyde Trifluoroacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-Pyridine-3-Carbaldehyde Trifluoroacetate is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-Pyridine-3-Carbaldehyde Trifluoroacetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophiles, leading to the modification of biomolecules. The pathways involved in its action depend on the specific context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

4-Amino-Pyridine-3-Carbaldehyde Trifluoroacetate can be compared with other similar compounds like:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and research applications.

Biological Activity

4-Amino-Pyridine-3-Carbaldehyde Trifluoroacetate (APCTA) is a chemical compound with the molecular formula C6H6N2O·C2HF3O2. It has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores the biological activity of APCTA, including its mechanisms of action, therapeutic applications, and relevant research findings.

APCTA is synthesized through the reaction of 4-Amino-Pyridine-3-Carbaldehyde with trifluoroacetic acid under controlled conditions. The trifluoroacetate group enhances the compound's solubility and stability, making it suitable for biological studies.

The biological activity of APCTA is primarily attributed to its ability to interact with various molecular targets. It can form covalent bonds with nucleophiles, leading to modifications of biomolecules. This interaction is crucial for its function as an enzyme inhibitor, particularly in cholinergic pathways .

Key Mechanisms:

  • Cholinesterase Inhibition : APCTA has been studied as a potential inhibitor of cholinesterases (ChEs), enzymes that break down acetylcholine. This inhibition may enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease .
  • Neuroprotective Effects : Research indicates that compounds related to APCTA may offer neuroprotective benefits by modulating pathways involved in neurodegeneration .

Biological Activities

APCTA exhibits a range of biological activities that are significant for therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that APCTA and its derivatives can inhibit the growth of various cancer cell lines. The compound's structure allows it to interact with cellular targets involved in proliferation and apoptosis .
  • Neuropharmacological Effects : As an analog of 4-aminopyridine, APCTA may possess similar effects in enhancing neurotransmission in conditions like multiple sclerosis and spinal cord injury .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Cholinesterase InhibitionSignificant inhibition observed in vitro; potential for Alzheimer's treatment
Anticancer ActivityGrowth inhibition in various cancer cell lines; further studies needed for clinical relevance
Neuroprotective EffectsModulation of neurodegenerative pathways; potential therapeutic applications

Case Study: Neuroprotective Properties

In a study focusing on neuroprotective properties, derivatives of APCTA were tested against β-secretase, an enzyme implicated in Alzheimer's disease pathology. The results indicated a marked decrease in toxicity compared to traditional 4-aminopyridine, suggesting that modifications to the structure could yield safer therapeutic options .

Properties

IUPAC Name

4-aminopyridine-3-carbaldehyde;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O.C2HF3O2/c7-6-1-2-8-3-5(6)4-9;3-2(4,5)1(6)7/h1-4H,(H2,7,8);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBDXCULUSZTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187933-19-2
Record name 3-Pyridinecarboxaldehyde, 4-amino-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-AMINO-PYRIDINE-3-CARBALDEHYDE TRIFLUOROACETATE
Reactant of Route 2
4-AMINO-PYRIDINE-3-CARBALDEHYDE TRIFLUOROACETATE
Reactant of Route 3
4-AMINO-PYRIDINE-3-CARBALDEHYDE TRIFLUOROACETATE
Reactant of Route 4
4-AMINO-PYRIDINE-3-CARBALDEHYDE TRIFLUOROACETATE
Reactant of Route 5
4-AMINO-PYRIDINE-3-CARBALDEHYDE TRIFLUOROACETATE
Reactant of Route 6
Reactant of Route 6
4-AMINO-PYRIDINE-3-CARBALDEHYDE TRIFLUOROACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.